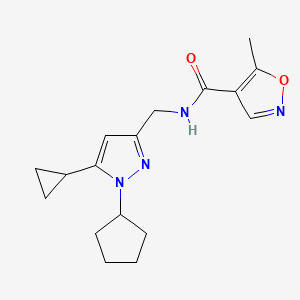

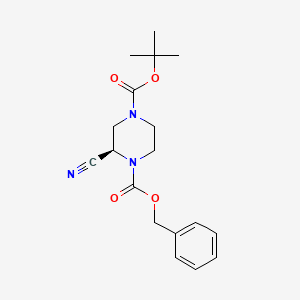

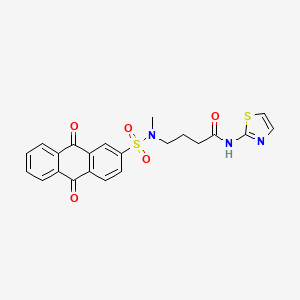

![molecular formula C21H16FN5O2 B2977972 7-(4-fluorophenyl)-1-methyl-8-(p-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 919012-80-9](/img/structure/B2977972.png)

7-(4-fluorophenyl)-1-methyl-8-(p-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound is a purine derivative, which is a type of heterocyclic aromatic organic compound. Purines, including substituted purines and their tautomers, are the most widely occurring nitrogen-containing heterocycle in nature .

Molecular Structure Analysis

The molecular structure of this compound, based on its name, would include a purine core, which is a two-ring system consisting of a pyrimidine ring fused to an imidazole ring. It would also have phenyl (a benzene ring) and tolyl (a methyl-substituted benzene ring) substituents .Chemical Reactions Analysis

As a purine derivative, this compound might participate in similar chemical reactions as other purines. These could include acid-base reactions, electrophilic aromatic substitution, or nucleophilic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors that could influence its properties include the presence and position of the substituents, the overall shape and size of the molecule, and the specific functional groups present .Scientific Research Applications

Antileishmanial and Antimalarial Applications

Specific Scientific Field

Pharmacology, specifically antileishmanial and antimalarial drug development.

Methods of Application or Experimental Procedures

The pyrazole derivatives were synthesized and their structures were verified by employing elemental microanalysis, FTIR, and 1H NMR techniques . The in vitro antileishmanial and in vivo antimalarial activities of the synthesized pyrazole derivatives were evaluated against Leishmania aethiopica clinical isolate and Plasmodium berghei infected mice, respectively .

Results or Outcomes

The result revealed that compound 13 displayed superior antipromastigote activity (IC50 = 0.018) that was 174- and 2.6-fold more active than the standard drugs miltefosine (IC50 = 3.130) and amphotericin B deoxycholate (IC50 = 0.047) . The target compounds 14 and 15 elicited better inhibition effects against Plasmodium berghei with 70.2% and 90.4% suppression, respectively .

Antitumor Activity Evaluation

Specific Scientific Field

Pharmacology, specifically antitumor drug development.

Summary of the Application

A series of novel 4,6,7-trisubstituted quinazoline derivatives containing benzothiazole moiety were designed, synthesized and evaluated for their antitumor activity against four human cancer cells (PC-3, MGC-803, A549 and Eca-109) using MTT assay .

Methods of Application or Experimental Procedures

The details of the methods of application or experimental procedures are not provided in the search results.

Results or Outcomes

The details of the results or outcomes are not provided in the search results.

Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines

Specific Scientific Field

Chemistry, specifically the synthesis of triazine derivatives.

Methods of Application or Experimental Procedures

The triazine derivatives were synthesized from cyanuric chloride by sequential substitution of the chloride atom using oxygen, nitrogen and sulfur centered nucleophiles .

Results or Outcomes

The complete range of 2,4,6-trisubstituted-1,3,5-triazines were obtained from cyanuric chloride in moderate to high yields (52 - 89 %) .

Synthesis and Structural Characterization of Isostructural Thiazoles

Specific Scientific Field

Chemistry, specifically the synthesis and structural characterization of thiazole derivatives.

Methods of Application or Experimental Procedures

The thiazole derivatives were synthesized and their structures were determined by single crystal diffraction .

Results or Outcomes

The synthesized thiazole derivatives were found to be isostructural with triclinic, PĪ and symmetry and comprise two independent molecules in the asymmetric unit .

Inhibition of P-glycoprotein and Staphylococcus aureus Nor A Efflux Pump

Specific Scientific Field

Pharmacology, specifically drug resistance reversal.

Summary of the Application

Polysubstituted pyrrole natural products, lamellarins, are known to overcome multi-drug resistance in cancer via the inhibition of p-glycoprotein (P-gp) and breast cancer resistance protein (BCRP) efflux pumps . A series of simplified polysubstituted pyrroles were prepared and screened for P-gp inhibition in P-gp overexpressing human adenocarcinoma LS-180 cells .

Methods of Application or Experimental Procedures

The polysubstituted pyrroles were prepared via a one-pot domino protocol . They were screened for P-gp inhibition in P-gp overexpressing human adenocarcinoma LS-180 cells using a rhodamine 123 efflux assay .

Results or Outcomes

Several compounds showed significant inhibition of P-gp at 50 μM, as indicated by an increase in the intracellular accumulation of Rh123 in LS-180 cells . Furthermore, pyrrole 5i decreased the efflux of digoxin, a FDA approved P-gp substrate in MDCK-MDR1 cells with an IC50 of 11.2 μM . In in vivo studies, following the oral administration of a P-gp substrate drug, rifampicin, along with compound 5i, the Cmax and AUC 0−∞ of rifampicin was enhanced by 31% and 46%, respectively .

Future Directions

properties

IUPAC Name |

7-(4-fluorophenyl)-4-methyl-6-(4-methylphenyl)purino[7,8-a]imidazole-1,3-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16FN5O2/c1-12-3-9-15(10-4-12)27-16(13-5-7-14(22)8-6-13)11-26-17-18(23-20(26)27)25(2)21(29)24-19(17)28/h3-11H,1-2H3,(H,24,28,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCJCCZXFNOVSNJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C(=CN3C2=NC4=C3C(=O)NC(=O)N4C)C5=CC=C(C=C5)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16FN5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-(4-fluorophenyl)-1-methyl-8-(p-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

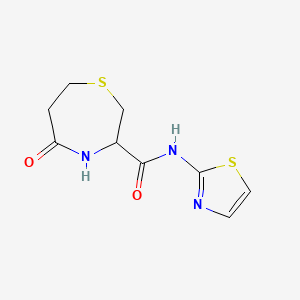

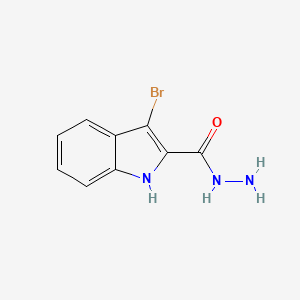

![3-(4-benzyl-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)-N-propan-2-ylpropanamide](/img/structure/B2977889.png)

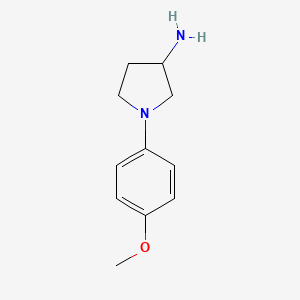

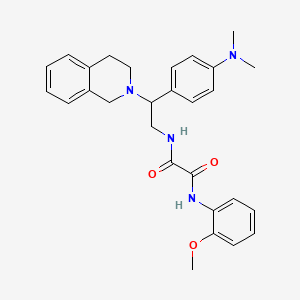

![6-[(2,5-Dimethylphenyl)methylsulfanyl]-3-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2977890.png)

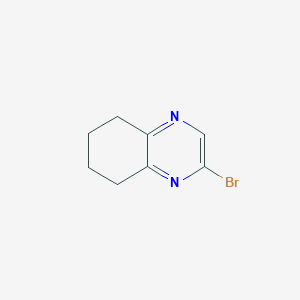

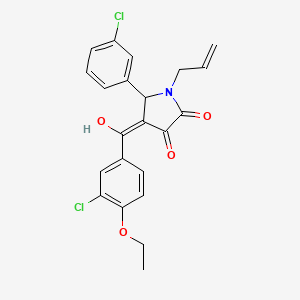

![1-(3,4-dimethylphenyl)-5-(3-fluoro-4-methylphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2977891.png)

![N-[4-({11-methyl-10-phenyl-1,8,12-triazatricyclo[7.3.0.0^{3,7}]dodeca-2,7,9,11-tetraen-2-yl}amino)phenyl]acetamide](/img/structure/B2977893.png)

![[(1-Cyanocycloheptyl)carbamoyl]methyl acetate](/img/structure/B2977905.png)